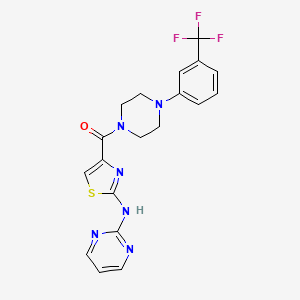

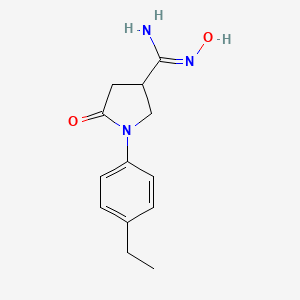

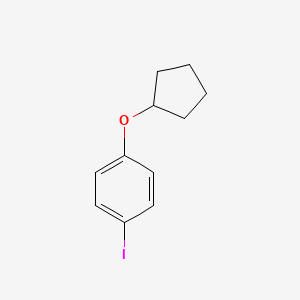

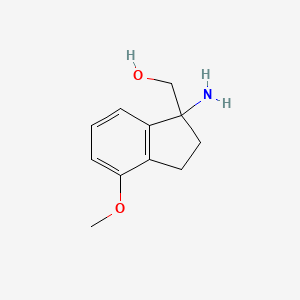

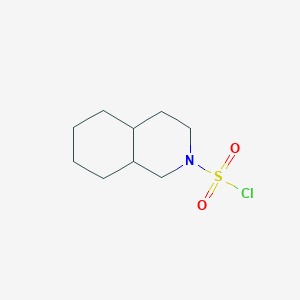

![molecular formula C27H24N2O3S3 B2627190 N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide CAS No. 329910-02-3](/img/structure/B2627190.png)

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is part of a series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide that were designed and synthesized for anticonvulsant activity and neurotoxicity .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed, but the specific structure of this compound is not provided in the available resources .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied , but the specific reactions for this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed , but specific properties for this compound are not provided in the available resources.Scientific Research Applications

Antibacterial Activity

The compound has been investigated for its potential as an antibacterial agent. Researchers synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl quinazolin-4(3H)-ones, which serve as precursor substrates. These compounds were screened in vitro against a panel of Gram-positive and Gram-negative bacteria. The results demonstrated profound antimicrobial activity . This suggests that the compound could be explored further as a potential therapeutic agent against bacterial infections.

Anticonvulsant Properties

While specific studies on this compound’s anticonvulsant properties are not readily available, it’s worth noting that quinazoline derivatives (to which this compound belongs) have exhibited diverse pharmacological activities. Quinazoline derivatives have been investigated for their antitumor, sedative, analgesic, antidiabetic, antibacterial, antifungal, and anti-inflammatory effects . Further research could explore its potential as an anticonvulsant agent.

Optical Materials

Hydrazonylsulfones, including compounds related to our target molecule, have been studied as optical materials. Although the exact compound “N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzene-1-sulfonamide” is not explicitly mentioned, this structural class has been investigated for its optical properties . Further research could explore its potential in this field.

Tyrosine Kinase Receptor Inhibition

Quinazoline derivatives are known to act as inhibitors of tyrosine kinase receptors (TKR). Overexpression of these receptors occurs in various cancers (e.g., breast, ovarian, colon, and prostate). Some quinazoline derivatives exhibit remarkable anticancer activity, making them potential candidates for cancer therapy . While direct evidence for our compound is lacking, its structural features suggest it could be explored as a TKR inhibitor.

Antitumor Activity

As part of the quinazoline family, our compound may have antitumor properties. Quinazoline derivatives have therapeutic potential as anti-invasive agents, particularly in solid tumors, metastatic bone disease, and leukemia . Further studies could evaluate its efficacy against specific tumor types.

Green Synthesis of Nanoparticles

Although not directly related to the compound, green synthesis methods using bioresources (such as plants) have gained attention for producing silver nanoparticles. These methods are environmentally friendly and cost-effective. While this doesn’t pertain specifically to our compound, it highlights the broader context of green synthesis in scientific research .

Mechanism of Action

properties

IUPAC Name |

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-tert-butylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3S3/c1-27(2,3)17-12-14-18(15-13-17)35(31,32)29-22-16-24(25(30)20-9-5-4-8-19(20)22)34-26-28-21-10-6-7-11-23(21)33-26/h4-16,29-30H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUHBJSLPALLAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2627109.png)

![1-spiro[2,3-dihydro-1H-naphthalene-4,3'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2627115.png)

![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2627116.png)

![6-[(3E)-5-(3-{5-[(1Z)-6-oxocyclohexa-2,4-dien-1-ylidene]pyrazolidin-3-yl}phenyl)pyrazolidin-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B2627123.png)

![2-ethyl-5-methyl-3-phenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2627125.png)

![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B2627126.png)

![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide hydrochloride](/img/structure/B2627127.png)